![molecular formula C19H21N3O4S2 B2486534 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 1105250-96-1](/img/structure/B2486534.png)
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole and piperidine compounds involves multi-step chemical reactions, starting from basic precursors to achieve the desired complex molecules. For instance, a synthesis approach could involve the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of transformations including the formation of carbohydrazide and oxadiazol-2-thiol derivatives. These derivatives are further reacted with N-aralkyl/aryl substituted bromoacetamides in the presence of a weak base and a polar aprotic solvent to yield the target compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectral data. Crystal structure studies, including Hirshfeld surface analysis and DFT calculations, offer insights into the reactive sites, intermolecular hydrogen bonds, and the overall geometry of the molecule, revealing a distorted Cl2N2 square-planar geometry in some cases (Kumara et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One of the primary scientific research applications of this compound is in the synthesis of novel chemical entities with potential biological activities. A study by Khalid et al. (2016) highlights the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, demonstrating a methodical approach to creating compounds with potential for biological evaluation against butyrylcholinesterase (BChE) enzyme. This underscores the compound's utility in generating new molecules for biological assessment and therapeutic exploration (Khalid et al., 2016).
Antimicrobial and Antibacterial Studies
Further extending the applications of such compounds, Khalid et al. (2016) also engaged in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing their antimicrobial potential. The study evaluated these synthesized compounds against both Gram-negative and Gram-positive bacteria, highlighting their moderate to significant antibacterial activity (Khalid et al., 2016).
Anticancer Potential
The search for effective anticancer agents is a significant area of scientific inquiry. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesized compounds were tested for their anticancer potential, marking a crucial step in the discovery of new therapeutic agents for cancer treatment (Rehman et al., 2018).
Antibacterial Activity Screening
The development of novel antibacterial agents is another significant application of this compound. Iqbal et al. (2017) synthesized some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research illustrates the compound's relevance in addressing the growing need for new antibacterial substances to combat resistant bacterial strains (Iqbal et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” are currently unknown. The compound belongs to the 1,2,4-oxadiazole class of molecules, which are known to have a wide spectrum of biological activities . .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets through hydrogen bonding due to the electronegativities of nitrogen and oxygen . The specific interactions of this compound with its targets would depend on the nature of the targets themselves.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell death
Result of Action
1,2,4-oxadiazole derivatives have been found to have anticancer activity, suggesting that they may induce cell death in cancer cells . The specific effects of this compound would depend on its targets and mode of action.
Orientations Futures
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-25-16-9-7-14(8-10-16)18-20-19(26-21-18)15-5-3-11-22(13-15)28(23,24)17-6-4-12-27-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQJGVNGHDHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

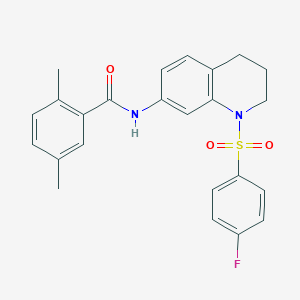
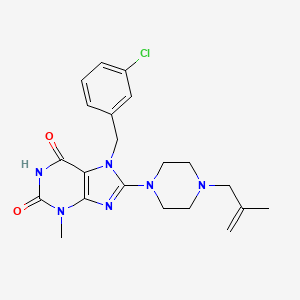

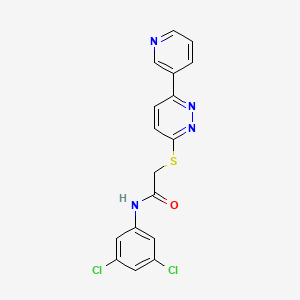
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
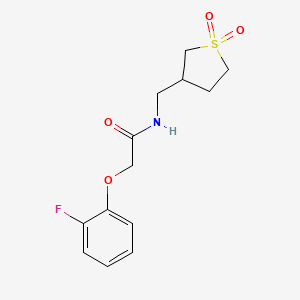
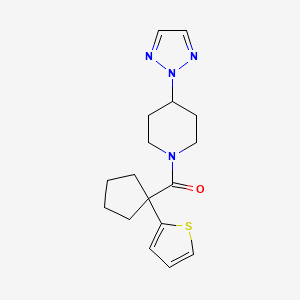

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)